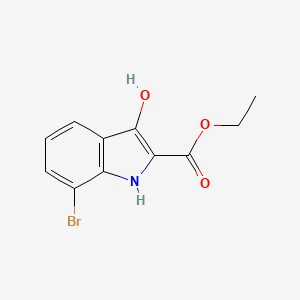
(R)-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method is advantageous due to its simplicity, good yields, and mild reaction conditions .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and catalytic processes. For example, the use of dual-functional ionic liquids as catalysts can enhance the efficiency and selectivity of the reactions, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone derivatives, while reduction may yield secondary amines .
Applications De Recherche Scientifique
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neurotoxic and neuroprotective effects.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and epilepsy.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of ®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and affecting neuronal signaling. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
®-N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine is unique due to its specific structure, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H22N2 |
|---|---|
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N-ethyl-N-[[(3R)-piperidin-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3/t10-/m1/s1 |
Clé InChI |
DOQHFNCPMZRSIA-SNVBAGLBSA-N |
SMILES isomérique |
CCN(CC)C[C@@H]1CCCNC1 |
SMILES canonique |
CCN(CC)CC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


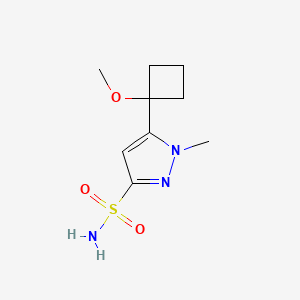
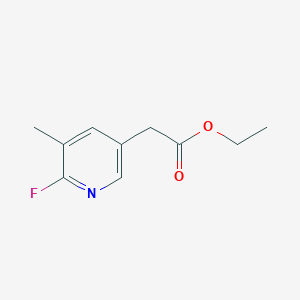
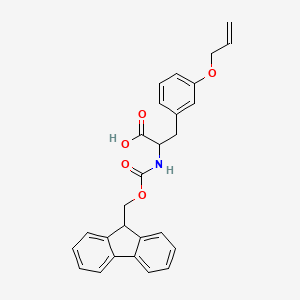

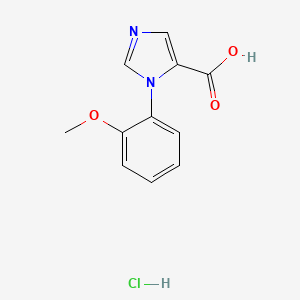
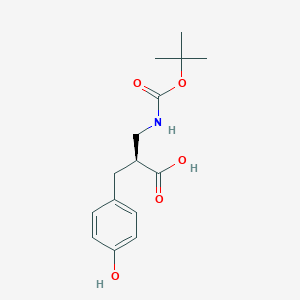
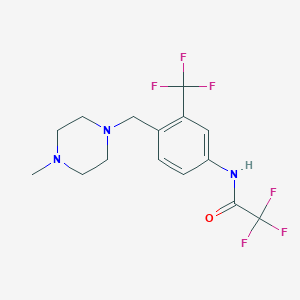
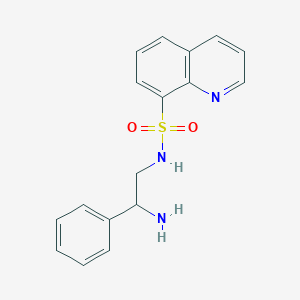
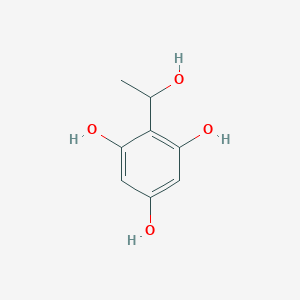
![4-chloro-6-morpholin-4-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde](/img/structure/B12957124.png)


![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)
